molecular formula C19H17ClFN3O5S B2957089 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate CAS No. 942001-05-0

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate

Cat. No.: B2957089
CAS No.: 942001-05-0
M. Wt: 453.87
InChI Key: JLDWLJYRHQRZAF-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative featuring a 1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl core conjugated to a butanoate ester. The ester moiety is further functionalized with a (4-chloro-2-fluorophenyl)carbamoyl group, which introduces steric bulk and electronic modulation. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties, owing to their ability to interact with biological targets such as enzymes or receptors . The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and may influence binding affinity to target proteins by altering electron density or steric interactions.

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c20-12-8-9-14(13(21)10-12)23-18(25)11-29-19(26)7-3-6-17-22-15-4-1-2-5-16(15)30(27,28)24-17/h1-2,4-5,8-10H,3,6-7,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDWLJYRHQRZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of the carbamoyl and phenyl groups. Common synthetic routes may include:

    Formation of the Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This can be achieved through the reaction of an amine with a chloroformate or isocyanate.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiadiazine Derivatives

The benzothiadiazine core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents on Benzothiadiazine Ester/Acyl Group Biological Activity (if reported) Reference
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate 4-hydroxy Methyl ester Antiviral (hypothetical)
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate 4-(4-methoxyphenyl)amino Ethyl ester with methylenebutanoate Not specified
Target compound 4-(1,1-dioxo-benzothiadiazin-3-yl) [(4-Chloro-2-fluorophenyl)carbamoyl]methyl ester Under investigation

Key Observations :

  • Ester Stability : The carbamoyl-methyl ester may exhibit greater hydrolytic stability than simple alkyl esters (e.g., methyl or ethyl), as carbamates are less prone to enzymatic cleavage than esters .
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 450–500 g/mol, estimated) is heavier than simpler analogs like methyl 4-hydroxy-2,2-dioxo-benzothiazine-3-carboxylate (MW ≈ 255 g/mol), which may affect bioavailability .
  • Solubility : The chloro-fluorophenyl group reduces aqueous solubility compared to methoxy-substituted analogs, necessitating formulation optimization .

Research Findings and Gaps

  • Structural Characterization: While analogs in and were validated via NMR and HRMS, the target compound’s full spectroscopic data (e.g., NOESY for stereochemistry) remains unreported.
  • Biological Data: No activity data for the target compound is available in the provided evidence. However, benzothiadiazines with electron-withdrawing groups (e.g., Cl, F) often show enhanced binding to enzymes like kinases or proteases .

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